molecular formula C20H23NO4 B2894004 N-[2-(cyclohex-1-en-1-yl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 774591-31-0

N-[2-(cyclohex-1-en-1-yl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2894004
CAS RN: 774591-31-0
M. Wt: 341.407
InChI Key: WNYLDQSBOGWQOX-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide, also known as CHEC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. CHEC is a synthetic compound that belongs to the class of chromene derivatives and has been synthesized using a variety of methods.

Scientific Research Applications

Atom Economical Synthesis

N-[2-(cyclohex-1-en-1-yl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is involved in efficient, atom economical synthetic processes. For example, Boominathan et al. (2011) described a one-pot, atom economical synthesis of densely functionalized 4H-chromene derivatives, showcasing the compound's role in producing medicinally promising derivatives through Michael addition–cyclization reactions (Boominathan, Nagaraj, Muthusubramanian, & Krishnakumar, 2011).

Diels–Alder Reactions

The compound is also useful in Diels–Alder reactions. Chen et al. (2016) discussed the reaction of a similar diene, ethyl 2-methylene-4-(pent-3-oxy)but-2-enoate, with fumarate esters to produce multiply substituted cyclohexenes, demonstrating the utility of such compounds in synthesizing complex molecular structures (Chen, Chang, & Fang, 2016).

Metal-Free C–C/C–O Bond Formation

Jadhav et al. (2018) highlighted the use of a related compound in a metal-free C–C/C–O bond formation process. This method synthesized 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide, emphasizing the compound's role in eco-friendly and efficient synthetic pathways (Jadhav, Lim, Jeong, & Jeong, 2018).

Novel Ring System Synthesis

Bevan et al. (1986) explored the cyclization of compounds similar to N-[2-(cyclohex-1-en-1-yl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide to create novel ring systems. This research provided insights into the synthesis of unique molecular structures with potential applications in various fields (Bevan, Ellis, Hudson, Romney-Alexander, & Williams, 1986).

Anticonvulsant Applications

Kubicki et al. (2000) investigated the crystal structures of anticonvulsant enaminones, including compounds with structural similarities to N-[2-(cyclohex-1-en-1-yl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide. This research highlighted its potential in developing anticonvulsant medications (Kubicki, Bassyouni, & Codding, 2000).

Cyclocoupling Reactions

Nizami and Hua (2018) demonstrated the synthesis of 3H-Naphtho[2.1-b]pyran-2-carboxamides from a cyclocoupling reaction involving compounds structurally related to N-[2-(cyclohex-1-en-1-yl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide. This indicates its relevance in creating complex chemical structures (Nizami & Hua, 2018).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-8-ethoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-2-24-17-10-6-9-15-13-16(20(23)25-18(15)17)19(22)21-12-11-14-7-4-3-5-8-14/h6-7,9-10,13H,2-5,8,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYLDQSBOGWQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

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